molecular formula C18H19ClN2O5S2 B12201197 3-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropanamide

3-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropanamide

Cat. No.: B12201197
M. Wt: 442.9 g/mol
InChI Key: QQHOARSWSMHVFF-GDNBJRDFSA-N
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Description

3-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropanamide is a complex organic compound that features a thiazolidine ring, a chlorobenzylidene group, and a dioxidotetrahydrothiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropanamide typically involves the following steps:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a carbonyl compound in the presence of a sulfur source.

    Introduction of the Chlorobenzylidene Group: This step involves the condensation of the thiazolidine derivative with 3-chlorobenzaldehyde under basic conditions.

    Attachment of the Dioxidotetrahydrothiophenyl Group: This is typically done through a nucleophilic substitution reaction where the thiazolidine derivative reacts with a suitable sulfone compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing moieties.

    Reduction: Reduction reactions can target the carbonyl groups within the thiazolidine ring.

    Substitution: The chlorobenzylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the thiazolidine ring is particularly interesting for its potential biological activity.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic properties. Compounds with similar structures have shown promise in the treatment of diseases such as diabetes and cancer.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 3-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropanamide would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazolidine ring and chlorobenzylidene group are likely key players in these interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chlorobenzylidene)-1,3-thiazolidine-4-one
  • 1-(1,1-dioxidotetrahydrothiophen-3-yl)-1,3,3-trimethylurea

Uniqueness

What sets 3-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropanamide apart is its combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C18H19ClN2O5S2

Molecular Weight

442.9 g/mol

IUPAC Name

3-[(5Z)-5-[(3-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxothiolan-3-yl)-N-methylpropanamide

InChI

InChI=1S/C18H19ClN2O5S2/c1-20(14-6-8-28(25,26)11-14)16(22)5-7-21-17(23)15(27-18(21)24)10-12-3-2-4-13(19)9-12/h2-4,9-10,14H,5-8,11H2,1H3/b15-10-

InChI Key

QQHOARSWSMHVFF-GDNBJRDFSA-N

Isomeric SMILES

CN(C1CCS(=O)(=O)C1)C(=O)CCN2C(=O)/C(=C/C3=CC(=CC=C3)Cl)/SC2=O

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)CCN2C(=O)C(=CC3=CC(=CC=C3)Cl)SC2=O

Origin of Product

United States

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